2-(Benzylthio)-1-(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)ethanone
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Overview
Description
2-(Benzylthio)-1-(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)ethanone is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a benzylthio group, a furan-2-ylmethylsulfonyl group, and a piperidin-1-yl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylthio)-1-(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)ethanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Benzylthio Intermediate: The benzylthio group can be introduced through the reaction of benzyl chloride with thiourea, followed by hydrolysis to yield benzylthiol.
Synthesis of the Furan-2-ylmethylsulfonyl Intermediate: This involves the sulfonylation of furan-2-ylmethanol using a sulfonyl chloride reagent.
Coupling with Piperidine: The final step involves coupling the benzylthio and furan-2-ylmethylsulfonyl intermediates with piperidine under appropriate conditions, such as using a base like triethylamine and a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Benzylthio)-1-(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)ethanone can undergo various types of chemical reactions, including:
Oxidation: The benzylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The furan-2-ylmethylsulfonyl group can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alcohols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Benzylthio)-1-(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)ethanone has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound’s functional groups make it a versatile intermediate for the synthesis of more complex molecules.
Material Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-(Benzylthio)-1-(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)ethanone depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The benzylthio group can form covalent bonds with nucleophilic residues in proteins, while the furan-2-ylmethylsulfonyl group can participate in hydrogen bonding and other non-covalent interactions.
Comparison with Similar Compounds
Similar Compounds
2-(Benzylthio)-1-(4-methylpiperidin-1-yl)ethanone: Similar structure but lacks the furan-2-ylmethylsulfonyl group.
2-(Benzylthio)-1-(4-((thiophen-2-ylmethyl)sulfonyl)piperidin-1-yl)ethanone: Similar structure but with a thiophene ring instead of a furan ring.
Uniqueness
2-(Benzylthio)-1-(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)ethanone is unique due to the presence of both the benzylthio and furan-2-ylmethylsulfonyl groups, which provide a combination of reactivity and functionality not found in similar compounds
Properties
IUPAC Name |
2-benzylsulfanyl-1-[4-(furan-2-ylmethylsulfonyl)piperidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO4S2/c21-19(14-25-13-16-5-2-1-3-6-16)20-10-8-18(9-11-20)26(22,23)15-17-7-4-12-24-17/h1-7,12,18H,8-11,13-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCTWRGYKYMUJKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1S(=O)(=O)CC2=CC=CO2)C(=O)CSCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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